molecular formula C3H9ClN2O B1590001 O-Ethylisourea hydrochloride CAS No. 31407-74-6

O-Ethylisourea hydrochloride

Cat. No. B1590001
CAS RN: 31407-74-6
M. Wt: 124.57 g/mol
InChI Key: TVHBMXJAQHVCSA-UHFFFAOYSA-N
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Description

O-Ethylisourea hydrochloride is a chemical compound with the molecular formula C3H8N2O.HCl . It has a molecular weight of 124.57 . The IUPAC name for this compound is [amino (ethoxy)methylidene]azanium chloride .


Synthesis Analysis

A salt of 2-ethoxy-4,6-dihydroxypyrimidine (DHEP) is prepared by contacting a salt of O-ethylisourea with dimethyl malonate in the presence of a methoxide base to form the salt of DHEP . The salt of DHEP can optionally be protonated with an acid to form neutral DHEP .


Molecular Structure Analysis

The molecular structure of O-Ethylisourea hydrochloride is represented by the canonical SMILES notation: CCOC(=N)N.Cl . The InChI key for this compound is JMYSKKZGCYBTLU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

O-Ethylisourea hydrochloride is stored at room temperature . The compound is a heterocyclic organic compound .

Scientific Research Applications

1. Phytoprotection Against Ground-Surface Ozone

O-Ethylisourea hydrochloride, as part of the compound ethylene diurea (EDU), is studied for its application as a phytoprotectant against ground-surface ozone. It's used to assess the impact of ozone on plant growth and yield, particularly in agricultural settings. For example, in a study by Agrawal et al. (2005), EDU was used to assess the impact of ozone on mung bean plants, demonstrating that EDU-treated plants showed fewer reductions in plant growth and yield under ambient conditions compared to non-EDU-treated plants (Agrawal, Singh, & Rathore, 2005).

2. Influence on Collagen Fibrillogenesis

In medical research, O-Ethylisourea hydrochloride, as part of ethylurea, has been used to study collagen fibrillogenesis. Capaldi and Chapman (1984) utilized ethylurea to weaken hydrophobic interactions during collagen fibril formation in vitro. This research is significant in understanding the molecular processes involved in collagen assembly, which has implications for tissue engineering and regenerative medicine (Capaldi & Chapman, 1984).

3. Role in Polymer Chemistry

O-Ethylisourea hydrochloride is also relevant in the field of polymer chemistry. For example, Ying and Cheng (2014) reported the design of hydrolyzable polyureas bearing dynamic hindered urea bonds, which have broad applications in various industries including biomedical and packaging. This illustrates the versatility and utility of O-Ethylisourea hydrochloride in creating innovative materials (Ying & Cheng, 2014).

4. Environmental Safety Applications

In environmental research, O-Ethylisourea hydrochloride as a component of ethylene diurea (EDU) is used to study its safety and environmental impact. Agathokleous et al. (2016) investigated the toxicity of EDU and found that concentrations greater than 593 mg L(-1) could be harmful to sensitive organisms and the environment, providing valuable data for the safe use of this compound (Agathokleous, Mouzaki-Paxinou, Saitanis, Paoletti, & Manning, 2016).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for O-Ethylisourea hydrochloride .

properties

IUPAC Name

ethyl carbamimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHBMXJAQHVCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185330
Record name 2-Ethylisouronium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Ethylisourea hydrochloride

CAS RN

31407-74-6
Record name Carbamimidic acid, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31407-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylisouronium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031407746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylisouronium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylisouronium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
綿谷充雄, 相馬信夫, 砂川玄俊 - Chemical and Pharmaceutical Bulletin, 1968 - jlc.jst.go.jp
… 2-Cyano-3-iminophthalimidine (XX) i) To an EtOI—I solution of NaOEt, prepared from 0.13 g of Na and 20 ml of EtOH, 0.41 g of O-ethylisourea hydrochloride and 0.483 g of 2—cyano—7…
Number of citations: 2 jlc.jst.go.jp
G SUNAGAWA, M WATATANI - Chemical and Pharmaceutical …, 1968 - jstage.jst.go.jp
… To this solution, were added 13.6 g O—ethylisourea hydrochloride and an EtOH solution of … of XV was reacted with O—ethylisourea hydrochloride as described for the preparation of II …
Number of citations: 6 www.jstage.jst.go.jp
M WATATANI, N SOMA… - Chemical and …, 1968 - jstage.jst.go.jp
… Cyano-3-iminophthalimidine (XX) i) To an EtOH solution of NaOEt, prepared from 0.13 g of Na and 20 ml of EtOH, 0.41 g of O-ethylisourea hydrochloride and 0.483 g of 2-cyano–7–…
Number of citations: 1 www.jstage.jst.go.jp
M FURUKAWA, T YOSHIDA, Y KOJIMA… - Chemical and …, 1973 - jstage.jst.go.jp
N-Amidino-O-alkylisourea was allowed to react with acetylacetone and benzoylacetone. Heating of N-amidino-O-alkylisourea with acetylacetone in boiling ethanol gave 2-alkoxy-4-…
Number of citations: 4 www.jstage.jst.go.jp
F Kurzer, SA Taylor - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… Condensation of phenyl isothiocyanate (0-16 mole) and O-ethylisourea hydrochloride (0.225 mole) by the above procedure gave a crystalline product, …
Number of citations: 14 pubs.rsc.org
DD Schroeder - 1967 - search.proquest.com
… 653) gives MP 123-124 for O-ethylisourea hydrochloride. Analysis of the hydrochloride prepared confirms the identification of O-ethylisourea hydrochloride. …
Number of citations: 2 search.proquest.com

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